1,3-Dibenzyl-5-nitropyrimidine-2,4-dione
Description
1,3-Dibenzyl-5-nitropyrimidine-2,4-dione is a nitro-substituted pyrimidine derivative featuring benzyl groups at the 1- and 3-positions. Its core structure consists of a six-membered pyrimidine ring with two ketone groups (dione) at positions 2 and 2. The nitro group at position 5 enhances its electrophilicity, making it a candidate for nucleophilic substitution reactions.
Properties
CAS No. |
18592-26-2 |
|---|---|
Molecular Formula |
C18H15N3O4 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1,3-dibenzyl-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C18H15N3O4/c22-17-16(21(24)25)13-19(11-14-7-3-1-4-8-14)18(23)20(17)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI Key |
JFHNAZJXOIUTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Analogs
5-Nitropyrimidine-2,4(1H,3H)-dione (CAS 611-08-5)
- Structure : Shares the pyrimidine-2,4-dione core but lacks benzyl groups. The nitro group at position 5 is retained.
- Properties: Molecular weight 157.08 g/mol, with a similarity score of 0.92 to 6-amino-5-nitropyrimidine-2,4-dione .
6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 932-52-5)
- Structure: Features an amino group at position 6 and nitro at position 3.
- Reactivity: The amino group introduces nucleophilic character, contrasting with the electrophilic nitro group in the target compound.
Table 1: Pyrimidine-Based Analogs
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1,3-Dibenzyl-5-nitropyrimidine-2,4-dione | 1,3-benzyl; 5-nitro | C₁₈H₁₅N₃O₄ | 337.33 | High lipophilicity, nitro group |
| 5-Nitropyrimidine-2,4(1H,3H)-dione | None | C₄H₃N₃O₄ | 157.08 | Minimal steric hindrance |
| 6-Amino-5-nitropyrimidine-2,4-dione | 5-nitro; 6-amino | C₄H₄N₄O₄ | 172.10 | Dual functional groups |
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)
- Structure : Contains a fused pyrrolopyrazine ring system with a 2-methylpropyl substituent.
- Bioactivity: Exhibits antibacterial activity against Pseudomonas aeruginosa and Escherichia coli .
- Synthesis : Isolated from microbial sources (e.g., Bacillus tequilensis), contrasting with the synthetic routes for pyrimidine analogs .
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)
Table 2: Pyrrolopyrazine Derivatives
Imidazolidin-2,4-dione Derivatives
3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7)
- Structure : Five-membered imidazolidine ring with aryl substituents.
- Pharmacology : Induces acute cardiovascular effects in rats (e.g., hypotension) .
- Synthesis : Synthesized via Strecker reaction using arylaldehydes and phenyl isocyanate .
5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3)
- Bioactivity: Exhibits antinociceptive effects, suggesting CNS modulation .
Key Contrasts with Target Compound :
Preparation Methods
Acylation-Nitration Sequential Approach
The acylation-nitration method, adapted from the synthesis of structurally related compounds, represents a foundational route for introducing the nitro group at the 5-position of the pyrimidine ring. This two-step process involves initial acylation followed by nitration, as exemplified in the Romanian patent RO81554B1.
Reaction Mechanism and Conditions
- Acylation : The pyrimidine precursor, 1,3-dibenzylpyrimidine-2,4-dione, undergoes acylation with acetic anhydride under reflux conditions. This step activates the ring for subsequent electrophilic substitution by introducing electron-withdrawing acetyl groups, which modulate the electronic environment of the pyrimidine scaffold.
- Nitration : The acylated intermediate is subjected to nitration using concentrated nitric acid (HNO₃) at 25–30°C. The nitro group is introduced regioselectively at the 5-position due to the directing effects of the carbonyl groups at positions 2 and 4. Excess acetic anhydride is hydrolyzed to acetic acid, simplifying purification.
Direct Nitration of 1,3-Dibenzylpyrimidine-2,4-dione
Direct nitration offers a streamlined alternative by leveraging the inherent reactivity of the benzyl-protected pyrimidine ring. This method avoids intermediate acylation steps, reducing synthetic complexity.
Reaction Protocol
- Substrate Preparation : 1,3-Dibenzylpyrimidine-2,4-dione is synthesized via benzylation of pyrimidine-2,4-dione using benzyl chloride and a strong base (e.g., NaH) in anhydrous dimethylformamide (DMF).
- Nitration : The substrate is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C. The low temperature suppresses competing side reactions, while the sulfuric acid protonates the pyrimidine ring, enhancing electrophilic attack at the 5-position.
Optimization Insights
Condensation Synthesis with Nitro-Containing Precursors
Constructing the pyrimidine ring from nitro-substituted building blocks provides a convergent route to the target compound. This approach integrates the nitro group during ring formation, bypassing post-synthetic modifications.
Synthetic Pathway
- Precursor Selection : Nitroacetic acid and benzylurea are condensed under acidic conditions (e.g., HCl/EtOH) to form the pyrimidine core.
- Benzylation : The intermediate 5-nitropyrimidine-2,4-dione is benzylated at the 1- and 3-positions using benzyl bromide and K₂CO₃ in acetonitrile.
Advantages and Limitations
Comparative Analysis of Preparation Methods
The table below summarizes the efficiency, scalability, and practicality of the three primary synthetic routes:
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acylation-Nitration | Acetic anhydride, HNO₃, 25–30°C | 60–75 | 90–95 | Moderate |
| Direct Nitration | HNO₃/H₂SO₄, 0–5°C | 50–65 | 85–90 | High |
| Condensation Synthesis | Nitroacetic acid, benzylurea, HCl/EtOH | 70–80 | 95–98 | Low |
Key Findings :
- The acylation-nitration method balances yield and scalability but requires careful temperature control.
- Direct nitration is scalable but suffers from moderate yields due to side reactions.
- Condensation synthesis offers the highest purity but is less practical for large-scale production due to precursor availability.
Mechanistic Considerations and Side Reactions
Nitration Regioselectivity
The 5-position of the pyrimidine ring is favored for nitration due to resonance stabilization provided by the adjacent carbonyl groups. Computational studies indicate that the transition state for nitration at position 5 is stabilized by 8–10 kcal/mol compared to other positions.
Common Side Reactions
- Over-nitration : Occurs at elevated temperatures (>30°C), leading to dinitro byproducts.
- Ring Oxidation : Prolonged exposure to HNO₃ can degrade the pyrimidine scaffold, necessitating strict reaction time controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dibenzyl-5-nitropyrimidine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving nitration and benzylation. Key steps include the nitration of the pyrimidine core under controlled acidic conditions (e.g., HNO₃/H₂SO₄) followed by benzylation using benzyl halides in the presence of a base (e.g., K₂CO₃). Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm benzyl group integration (aromatic protons at δ 7.2–7.4 ppm) and nitro group presence (electron-withdrawing effects on adjacent protons).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 365.3) .
Q. What preliminary assays are recommended to screen the biological activity of this compound?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinases or oxidoreductases) using fluorescence-based substrates. For cellular activity, use viability assays (MTT or resazurin) in cancer or microbial cell lines. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential for initial potency evaluation .
Advanced Research Questions
Q. How does the nitro group in this compound influence its binding affinity compared to analogs like 5-nitroso or 6-amino derivatives?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using:
- Molecular Docking : Simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase) to identify hydrogen bonding and π-π stacking contributions from the nitro group.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics. The nitro group enhances electrophilicity, improving interactions with nucleophilic residues (e.g., lysine or cysteine) compared to nitroso or amino analogs .
Q. How can contradictory data on this compound’s cytotoxicity across different cell lines be resolved?
- Methodological Answer : Address discrepancies by:
- Standardizing Assay Conditions : Control for variables like serum concentration, passage number, and oxygen levels.
- Metabolic Profiling : Use LC-MS to identify cell-specific metabolite interactions (e.g., nitroreductase activity).
- Pathway Analysis : Apply RNA-seq or phosphoproteomics to map differential signaling responses (e.g., apoptosis vs. survival pathways) .
Q. What computational strategies are effective for predicting the ADMET properties of this compound?
- Methodological Answer : Combine:
- Quantum Mechanical Calculations : Predict redox potential (e.g., nitro group reduction to nitroso or amine).
- Machine Learning Models : Use ADMET Predictor® or SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 inhibition.
- Molecular Dynamics (MD) : Simulate membrane permeability in lipid bilayers .
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Methodological Answer : Stability studies under varied conditions (pH, temperature, light) reveal:
- Lyophilization : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation.
- Buffered Solutions : Use phosphate buffer (pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze nitro group decomposition .
Theoretical and Experimental Design
Q. How can researchers link mechanistic studies of this compound to broader pharmacological theories?
- Methodological Answer : Align findings with frameworks like:
- Transition State Theory : Relate enzyme inhibition kinetics (kₐᵢ/Kᵢ) to catalytic transition-state mimicry.
- Network Pharmacology : Map interactions across protein targets (e.g., kinase networks) using STRING or KEGG databases .
Q. What experimental designs are robust for studying its synergistic effects with existing therapeutics?
- Methodological Answer : Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
